Cas no 13822-06-5 (3-methylbut-2-en-1-amine)
3-methylbut-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-2-buten-1-amine
- 2-Buten-1-amine,3-methyl-
- 3-Methyl-2-butylene-1-amine
- 3-methylbut-2-en-1-amine
- 5-Thiazolecarbonyl chloride (9CI)
- 1-amino-3-methyl-2-butene
- 2-Buten-1-amine,3-methyl
- 3-methyl-2-butenylamine
- 3-methylbut-2-enyl amine
- isopentenylamine
- N-Allyldimethylamine
- 3,3-Dimethylallylamine
- Prenylamine
- gamma,gamma-Dimethylallylamine
- 3-METHYL-BUT-2-ENYLAMINE
- Biphenyl-2-sulfonylchloride
- 3-methylbut-2-en-1-ylamine
- AKOS013284457
- 3-Methyl-2-buten-1-amine #
- FT-0659772
- E84641
- (3-methyl-2-buten-1-yl)amine
- CS-0434630
- 13822-06-5
- EN300-87404
- MFCD08457796
- 2-Buten-1-amine, 3-methyl-
- F8888-1877
- (3-methyl-but-2-en-1-yl)amine
- A807349
- DTXSID00160537
- SY007798
- DB-063239
- DB-266657
-
- MDL: MFCD08457796
- Inchi: 1S/C5H11N/c1-5(2)3-4-6/h3H,4,6H2,1-2H3
- InChI Key: PFCBHFDNVFQUJI-UHFFFAOYSA-N
- SMILES: NC/C=C(\C)/C
Computed Properties
- Exact Mass: 85.08910
- Monoisotopic Mass: 85.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 51
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 0.8
Experimental Properties
- Density: 0.787±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 114.1±9.0 ºC (760 Torr),
- Flash Point: 19.6±10.9 ºC,
- Refractive Index: 1.442
- Solubility: Dissolution (66 g/l) (25 º C),
- PSA: 26.02000
- LogP: 1.61160
3-methylbut-2-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M234281-100mg |
3-Methylbut-2-en-1-amine |
13822-06-5 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M234281-500mg |
3-Methylbut-2-en-1-amine |
13822-06-5 | 500mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M234281-1g |
3-Methylbut-2-en-1-amine |
13822-06-5 | 1g |
$ 410.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D663048-1g |
3-METHYLBUT-2-EN-1-AMINE HCl salt |
13822-06-5 | 95% | 1g |
$650 | 2024-08-03 | |
| eNovation Chemicals LLC | D663048-5g |
3-METHYLBUT-2-EN-1-AMINE HCl salt |
13822-06-5 | 95% | 5g |
$1285 | 2024-08-03 | |
| Chemenu | CM367424-1g |
3-Methylbut-2-en-1-amine |
13822-06-5 | 95%+ | 1g |
$950 | 2023-02-02 | |
| Enamine | EN300-87404-0.05g |
3-methylbut-2-en-1-amine |
13822-06-5 | 95.0% | 0.05g |
$57.0 | 2025-03-21 | |
| Enamine | EN300-87404-0.1g |
3-methylbut-2-en-1-amine |
13822-06-5 | 95.0% | 0.1g |
$84.0 | 2025-03-21 | |
| Enamine | EN300-87404-0.25g |
3-methylbut-2-en-1-amine |
13822-06-5 | 95.0% | 0.25g |
$121.0 | 2025-03-21 | |
| Enamine | EN300-87404-0.5g |
3-methylbut-2-en-1-amine |
13822-06-5 | 95.0% | 0.5g |
$190.0 | 2025-03-21 |
3-methylbut-2-en-1-amine Suppliers
3-methylbut-2-en-1-amine Related Literature
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Sandhya Sadanandan,Dharmendra Kumar Gupta New J. Chem. 2020 44 3350
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Yulin Tian,Jianguo Qi,Chenbin Sun,Dali Yin,Xiaojian Wang,Qiong Xiao Org. Biomol. Chem. 2013 11 7262
Additional information on 3-methylbut-2-en-1-amine
Comprehensive Overview of 3-Methylbut-2-en-1-amine (CAS No. 13822-06-5): Properties, Applications, and Industry Insights
3-Methylbut-2-en-1-amine (CAS No. 13822-06-5), also known as prenylamine in certain contexts, is a versatile organic compound with a unique molecular structure. This unsaturated amine features a branched carbon chain and a reactive amino group, making it valuable in synthetic chemistry and industrial applications. Its low molecular weight and volatile nature contribute to its utility in specialized formulations.
Recent trends in green chemistry and sustainable synthesis have renewed interest in compounds like 3-methylbut-2-en-1-amine. Researchers are exploring its potential as a bio-based intermediate for flavor and fragrance production, aligning with consumer demand for natural ingredients. The compound's isoprenoid-like structure makes it particularly relevant in terpene-derived applications, a hot topic in pharmaceutical research and cosmetic science.
From a molecular perspective, 3-methylbut-2-en-1-amine demonstrates interesting stereochemical properties due to its chiral center. This characteristic has sparked discussions in asymmetric synthesis forums, with many researchers investigating its potential as a chiral building block. The compound's reactivity profile allows for diverse functional group transformations, making it valuable for creating complex molecular architectures.
In industrial settings, 13822-06-5 finds application as a specialty chemical intermediate. Its amine functionality enables participation in condensation reactions, while its alkene moiety offers opportunities for electrophilic additions. These properties make it useful for manufacturing performance chemicals and advanced materials. Current market analysis suggests growing demand for such multifunctional intermediates in high-value chemical production.
The physicochemical properties of 3-methylbut-2-en-1-amine contribute to its handling considerations. With a characteristic amine odor and moderate volatility, proper storage conditions are essential. Industry best practices recommend inert atmosphere storage to maintain compound stability, a topic frequently searched by laboratory technicians and process chemists working with similar reactive amines.
Analytical characterization of CAS 13822-06-5 typically involves spectroscopic techniques such as NMR and IR spectroscopy. The compound's distinctive spectral features serve as important quality control markers during production. Recent advancements in process analytical technology (PAT) have improved real-time monitoring of such compounds, addressing common industry questions about batch consistency and purity verification.
Emerging applications for 3-methylbut-2-en-1-amine include its use in electronic materials and nanotechnology. Its conjugated system shows potential in organic electronics, particularly as a molecular precursor for conductive polymers. This aligns with current research trends in flexible electronics and wearable technology, topics generating significant interest in materials science communities.
Environmental considerations for 13822-06-5 focus on its biodegradation pathways and ecotoxicological profile. Recent life cycle assessment studies examine the compound's environmental footprint compared to traditional petrochemical alternatives. These investigations respond to growing industry emphasis on green chemistry metrics and sustainable manufacturing practices.
From a regulatory standpoint, 3-methylbut-2-en-1-amine falls under general chemical safety guidelines. Proper risk assessment and exposure control measures are essential, as with all industrial chemicals. Current chemical management systems emphasize safe handling protocols, a frequent search topic among EHS professionals and regulatory compliance officers.
The future outlook for CAS 13822-06-5 appears promising, particularly in specialty chemical sectors. As industries seek novel intermediates with unique reactivity patterns, compounds like 3-methylbut-2-en-1-amine gain attention. Ongoing research into its catalytic applications and material science uses suggests expanding applications across multiple high-tech industries.
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